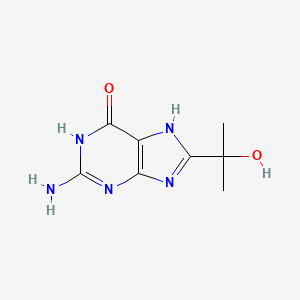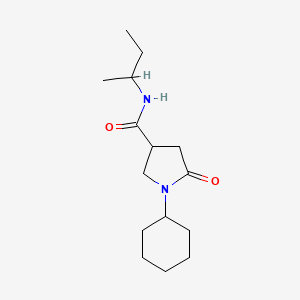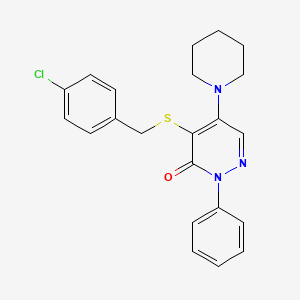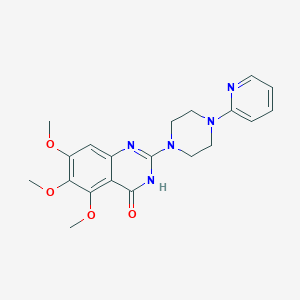
N-(2-Amino-4-methylpyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-4-methylpyrimidin-5-yl)benzamide is a chemical compound with a unique structure that combines a pyrimidine ring with a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-methylpyrimidin-5-yl)benzamide typically involves the reaction of 2-amino-4-methylpyrimidine with benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or chloroform, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Amino-4-methylpyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
N-(2-Amino-4-methylpyrimidin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Amino-4-methylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzamide: A simpler analog with similar biological activities.
4-Methylpyrimidin-5-ylbenzamide: A structural analog with variations in the pyrimidine ring.
N-(2-Hydroxy-4-methylpyrimidin-5-yl)benzamide: A hydroxylated derivative with different chemical properties.
Uniqueness
N-(2-Amino-4-methylpyrimidin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
649746-04-3 |
|---|---|
Fórmula molecular |
C12H12N4O |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
N-(2-amino-4-methylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C12H12N4O/c1-8-10(7-14-12(13)15-8)16-11(17)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)(H2,13,14,15) |
Clave InChI |
OMSFWJFBZVBHJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)
![(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)

![3-(2-Bromoethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921674.png)


![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)

![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)


